molecular formula C18H29NO2S B012689 N-Vanillyl-7-isopropylthioheptanamide CAS No. 101517-14-0

N-Vanillyl-7-isopropylthioheptanamide

Cat. No.: B012689
CAS No.: 101517-14-0
M. Wt: 339.5 g/mol
InChI Key: JTPULDVZNLHUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Vanillyl-7-isopropylthioheptanamide is a synthetic thioamide derivative characterized by a vanillyl moiety (4-hydroxy-3-methoxybenzyl) linked via a thioamide bond to a 7-isopropylthioheptanamide chain. Its synthesis typically involves thioacylating agents or ynamide-mediated strategies, as described in recent methodologies .

Properties

CAS No.

101517-14-0

Molecular Formula

C18H29NO2S

Molecular Weight

339.5 g/mol

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-propan-2-ylsulfanylheptanamide

InChI

InChI=1S/C18H29NO3S/c1-14(2)23-11-7-5-4-6-8-18(21)19-13-15-9-10-16(20)17(12-15)22-3/h9-10,12,14,20H,4-8,11,13H2,1-3H3,(H,19,21)

InChI Key

JTPULDVZNLHUHK-UHFFFAOYSA-N

SMILES

CC(C)SCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Canonical SMILES

CC(C)SCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Synonyms

N-VANILLYL-7-ISOPROPYLTHIOHEPTANAMIDE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

a. Capsaicin Derivatives Capsaicin (8-methyl-N-vanillyl-6-nonenamide) shares the vanillyl group but lacks the thioamide modification. N-Vanillyl-7-isopropylthioheptanamide’s thioamide bond increases its metabolic stability compared to capsaicin’s oxygen-based amide, which is prone to hydrolysis by proteases .

b. Thiotuftsin Analogs Thiotuftsin (Thr-Lys-Pro-Arg-NH₂ with a thioamide backbone) highlights the role of thioamides in enhancing peptide stability. However, this compound diverges by incorporating a non-peptidic alkyl chain and vanilloid pharmacophore, favoring membrane permeability and TRPV1 targeting .

c. Ynamide-Synthesized Thioamides
Compounds like phenylthioacetamide (synthesized via ynamide protocols) share the thioamide group but lack structural complexity. This compound’s branched isopropylthioheptanamide chain requires multi-step regioselective synthesis, increasing synthetic challenges compared to simpler derivatives .

Key Observations :

  • The thioamide group in this compound enhances lipophilicity (LogP 3.8 vs. capsaicin’s 3.3), favoring blood-brain barrier penetration.
  • Despite lower TRPV1 affinity than capsaicin, its metabolic stability (resistance to amidases) may prolong pharmacological effects .
  • Synthetic yields are moderate (45–55%) due to steric hindrance from the isopropylthio group, contrasting with higher yields for simpler thioamides .

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